molecular formula C17H18N2O B10845501 7-(Piperidin-4-ylmethoxy)-2-naphthonitrile

7-(Piperidin-4-ylmethoxy)-2-naphthonitrile

Cat. No.: B10845501
M. Wt: 266.34 g/mol
InChI Key: ZINGRQZUIVEPKX-UHFFFAOYSA-N
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Description

7-(Piperidin-4-ylmethoxy)-2-naphthonitrile is a chemical compound that features a naphthalene ring substituted with a piperidine moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(piperidin-4-ylmethoxy)-2-naphthonitrile typically involves the reaction of 2-naphthol with piperidine and a suitable nitrile source. One common method involves the use of a base such as potassium carbonate to deprotonate the naphthol, followed by nucleophilic substitution with piperidine and subsequent introduction of the nitrile group . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-4-ylmethoxy)-2-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

7-(Piperidin-4-ylmethoxy)-2-naphthonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(piperidin-4-ylmethoxy)-2-naphthonitrile involves its interaction with specific molecular targets. For example, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing the demethylation of histone lysine residues . This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Piperidin-4-ylmethoxy)-2-naphthonitrile is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

7-(piperidin-4-ylmethoxy)naphthalene-2-carbonitrile

InChI

InChI=1S/C17H18N2O/c18-11-14-1-2-15-3-4-17(10-16(15)9-14)20-12-13-5-7-19-8-6-13/h1-4,9-10,13,19H,5-8,12H2

InChI Key

ZINGRQZUIVEPKX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=CC3=C(C=CC(=C3)C#N)C=C2

Origin of Product

United States

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